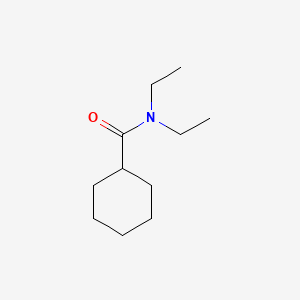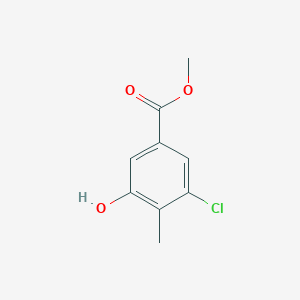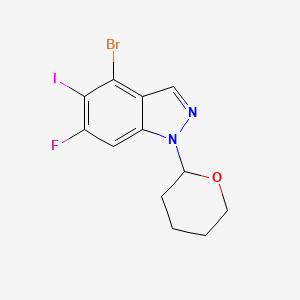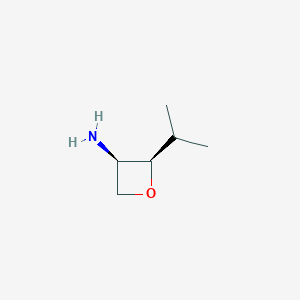
cis-2-Isopropyloxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Isopropyloxetan-3-amine: is an organic compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether. The compound’s structure includes an isopropyl group and an amine group attached to the oxetane ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Isopropyloxetan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable epoxide precursor in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques like distillation and crystallization to obtain the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: cis-2-Isopropyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various oxetane derivatives, amine-substituted compounds, and other functionalized molecules, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
cis-2-Isopropyloxetan-3-amine finds applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cis-2-Isopropyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparación Con Compuestos Similares
trans-2-Isopropyloxetan-3-amine: Differing in the spatial arrangement of substituents, this compound exhibits distinct reactivity and properties.
2-Methyl-oxetan-3-amine: A similar oxetane derivative with a methyl group instead of an isopropyl group.
3-Amino-oxetane: Lacking the isopropyl group, this compound has different chemical behavior.
Uniqueness: cis-2-Isopropyloxetan-3-amine’s unique combination of an oxetane ring, isopropyl group, and amine functionality imparts specific reactivity and properties that distinguish it from other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various research fields highlight its significance.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(2R,3R)-2-propan-2-yloxetan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
XLWOTGBMPXQMNS-PHDIDXHHSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@H](CO1)N |
SMILES canónico |
CC(C)C1C(CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
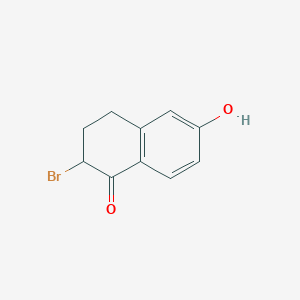
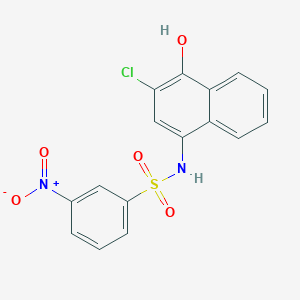
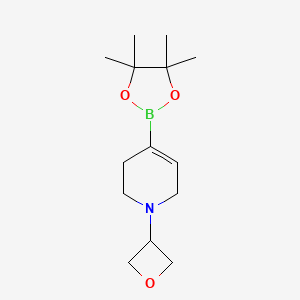
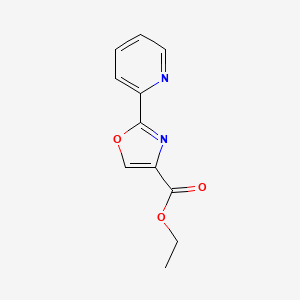
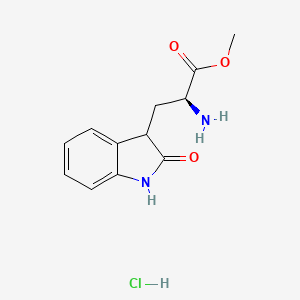
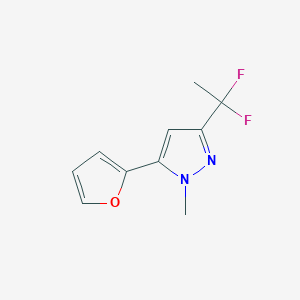
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
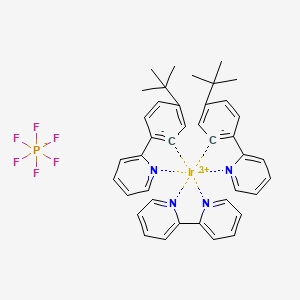
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
